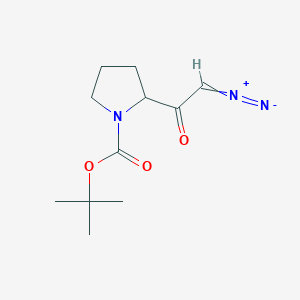

Tert-butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound characterized by a tert-butyl carbamate group at the 1-position and a diazoacetyl moiety at the 2-position. The diazoacetyl group confers unique reactivity, enabling applications in cyclopropanation, cross-coupling reactions, and photochemical transformations. Its tert-butyl carbamate group enhances solubility and stability during synthetic processes.

Properties

CAS No. |

28094-74-8 |

|---|---|

Molecular Formula |

C11H17N3O3 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

tert-butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(14)9(15)7-13-12/h7-8H,4-6H2,1-3H3 |

InChI Key |

FADVKNFSLDTPFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-tert-Butyl 2-acetylpyrrolidine-1-carboxylate with a diazo transfer reagent. Common diazo transfer reagents include tosyl azide or imidazole-1-sulfonyl azide hydrochloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the transfer of the diazo group.

Industrial Production Methods: While specific industrial production methods for ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazo compounds.

Chemical Reactions Analysis

Types of Reactions: ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The diazo group can be oxidized to form nitroso or nitro compounds.

Reduction: Reduction of the diazo group can lead to the formation of amines.

Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a catalyst or under thermal conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate involves the reactivity of the diazo group. The diazo group can undergo various transformations, such as insertion into C-H bonds, cycloaddition reactions, and formation of carbenes. These reactive intermediates can then interact with molecular targets, leading to the formation of new chemical bonds and the synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The diazoacetyl group in the target compound distinguishes it from analogs with benzyl, cyanophenyl, or oxadiazolyl substituents. Key comparisons include:

Key Insight : The diazoacetyl group in the target compound introduces unique reactivity but reduced stability compared to benzyl or oxadiazolyl derivatives.

Spectroscopic and Physical Properties

NMR data from analogs highlight substituent-driven shifts:

Tert-butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate :

- ¹H NMR : 4 pyrrolidine Hs (δ 1.4–3.2), aromatic Hs (δ 7.0–7.3).

- ¹³C NMR : Carbonyl C (δ 154.99), aromatic Cs (δ 126–137).

Tert-butyl 2-(3,5-dimethylbenzyl)pyrrolidine-1-carboxylate :

- ¹H NMR : 6 methyl Hs (δ 2.3–2.5), pyrrolidine Hs (δ 1.5–3.1).

- ¹³C NMR : Quaternary C (δ 139.53), methyl Cs (δ 21.64).

Key Insight: The diazoacetyl group would exhibit distinct ¹H/¹³C NMR signals (e.g., diazo C=O near δ 160–170, diazo N₂ near δ 4–5 ppm), differing markedly from benzyl or cyanomethyl derivatives.

Biological Activity

Tert-butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate is a compound with significant biological activity, primarily due to its unique structural features, including a pyrrolidine ring, a diazo group, and a tert-butyl ester. This article explores its biological activities, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₉N₃O₃. The presence of the diazo (-N=N-) group is critical for its reactivity and biological interactions. The compound is characterized by:

- Pyrrolidine Ring : Contributes to the compound's chiral nature and stability.

- Diazo Group : Known for its ability to form reactive intermediates, allowing for covalent bonding with biological targets.

- Tert-butyl Ester : Provides steric hindrance, enhancing stability during biological interactions.

The biological activity of this compound is largely attributed to the reactivity of the diazo group. This group can generate reactive intermediates such as carbenes or ketenes, which can interact with nucleophilic sites on proteins. Such interactions can lead to:

- Enzyme Inhibition : Covalent bonding with amino acids in enzymes can modify their activity.

- Protein Function Modification : Alteration of protein functionality through targeted interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antifungal Properties : Studies have shown effectiveness against various fungal strains.

- Antihistamine Activity : Potential applications in allergy treatments due to its ability to inhibit histamine receptors.

- Enzyme Interaction Studies : Useful in probing enzyme mechanisms and understanding protein interactions.

Data Table: Biological Activities and Applications

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with prolyl oligopeptidase (POP), a serine endopeptidase. The compound was shown to inhibit POP activity by forming a covalent bond with the active site serine residue, demonstrating its potential as a therapeutic agent targeting this enzyme.

Case Study 2: Antifungal Activity

In another study, derivatives of this compound were tested against Candida albicans and Aspergillus niger. Results indicated significant antifungal activity, with certain derivatives exhibiting lower minimum inhibitory concentrations (MICs) compared to standard antifungal drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.